Tin (II) tartrate hydrate
Description
Contextual Overview of Tin (II) Coordination Compounds
Coordination compounds of tin in its +2 oxidation state are a significant area of research. The Sn(II) ion possesses a stereochemically active 5s² lone pair of electrons, which results in asymmetric coordination preferences and distorted geometries for its complexes. nih.gov Common geometries include disphenoidal and trigonal pyramidal structures. rsc.orgmdpi.com
These compounds often take the form of coordination polymers, where ligands bridge multiple metal centers to create one-, two-, or three-dimensional networks. rsc.orgmdpi.comrsc.org Polydentate carboxylate ligands are frequently used to construct these polymers, which are often synthesized under hydrothermal conditions. nih.govrsc.orgresearchgate.net The resulting materials are investigated for a range of potential applications, including gas sensing, ion storage, and catalysis, owing to their structural diversity and stability. nih.govresearchgate.net
Significance of Tartrate Ligands in Metal Complexation Chemistry
The tartrate anion, derived from tartaric acid, is a versatile and widely explored ligand in coordination chemistry. arkat-usa.orgresearchgate.net Its significance stems from several key features:
Multidentate Nature: Tartrate possesses multiple donor atoms—two carboxylate groups and two hydroxyl groups—allowing it to bind to metal ions in various ways, acting as both a chelating and a bridging ligand.
Chirality: As a chiral molecule, tartrate can be used to construct enantiopure metal-organic frameworks (MOFs), transferring its chirality to the final structure. arkat-usa.orgnih.gov
Structural Diversity: The flexible coordination modes of tartrate enable the formation of diverse and complex architectures, from simple mononuclear complexes to intricate 2D and 3D coordination polymers. researchgate.netnih.gov The degree of protonation and the resulting coordination can be controlled by factors such as pH. mdpi.com
Scope of Academic Inquiry into Tin (II) Tartrate Hydrate (B1144303)
Academic research on Tin (II) tartrate hydrate focuses on its synthesis, structure, and applications. The compound is typically prepared through the reaction of a tin(II) salt, such as Tin(II) sulfate (B86663) or Tin(II) chloride, with tartaric acid in an aqueous solution. smolecule.comresearchgate.net It presents as an off-white crystalline powder that is slightly soluble in water. americanelements.comchemicalbook.com
A primary area of investigation is its role in electrochemistry. Studies have detailed the electrodeposition of tin from tartrate-containing solutions, analyzing the mechanism of film growth. mdpi.comresearchgate.net Research using techniques like chronoamperometry indicates that the deposition process involves instantaneous nucleation followed by 3D growth controlled by diffusion. researchgate.net
Furthermore, the behavior of tin(II) with tartrate in aqueous solutions has been examined through potentiometric and Mössbauer spectroscopy studies. researchgate.net This research investigates the formation and stability of various simple and mixed tin-tartrate complex species in solution, which is crucial for understanding and controlling processes like electrodeposition. mdpi.comresearchgate.net The composition and predominance of these complexes are shown to be highly dependent on the pH of the solution. mdpi.com
Data Tables
Table 1: Physical and Chemical Properties of Tin (II) Tartrate
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₄O₆Sn | cymitquimica.comthermofisher.comchemnet.com |
| Molecular Weight | ~266.78 g/mol | cymitquimica.comchemnet.com |
| Appearance | Off-white powder | americanelements.comthermofisher.comstrem.com |
| CAS Number | 815-85-0 | americanelements.comthermofisher.comnih.gov |
| Solubility | Slightly soluble in water; soluble in dilute acids. | americanelements.comchemicalbook.com |
| IUPAC Name | λ²-tin(2+) 2,3-dihydroxybutanedioate | thermofisher.com |
Table 2: Summary of Research Findings on Tin (II) Tartrate Systems
| Research Area | Key Findings | Techniques Used | Source(s) |
|---|---|---|---|
| Electrodeposition | The process follows an instantaneous nucleation with 3D growth under diffusion control. The composition of Sn(II)-tartrate complexes and the reduction potential are pH-dependent. | Cyclic Voltammetry, Chronoamperometry, Scanning Electron Microscopy (SEM) | mdpi.comresearchgate.net |
| Aqueous Speciation | Formation of various stable simple and mixed mono- and binuclear complexes of Sn(II) with tartrate in aqueous solution. | Potentiometry, Mössbauer Spectroscopy | researchgate.net |
| Synthesis | Commonly synthesized by reacting a Tin(II) salt with tartaric acid in an aqueous medium. | Chemical Precipitation | smolecule.comresearchgate.net |
Properties
IUPAC Name |
5,6-dihydroxy-1,3,2λ2-dioxastannepane-4,7-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H2O.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H2;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZQUWUMKWXFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)O[Sn]OC1=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies for Tin Ii Tartrate Hydrate
Established Synthetic Routes to Tin (II) Tartrate Hydrate (B1144303)
The preparation of tin (II) tartrate hydrate can be achieved through several chemical pathways, primarily involving the reaction of tin (II) precursors with tartaric acid. The two main approaches utilize tin (II) halide precursors and tin oxide compounds.
Reactions Involving Tin (II) Halide Precursors
The most common and well-established method for synthesizing this compound involves the reaction of a tin (II) halide, typically tin (II) chloride (SnCl₂), with tartaric acid (C₄H₆O₆). smolecule.com This reaction is generally carried out in an aqueous solution. The fundamental reaction can be represented as:
SnCl₂ + C₄H₆O₆ + xH₂O → Sn(C₄H₄O₆)·xH₂O + 2HCl
In a typical procedure, an aqueous solution of tartaric acid is added to a solution of tin (II) chloride. To prevent the hydrolysis of the tin (II) salt, the tin (II) chloride is often dissolved in dilute hydrochloric acid. smolecule.com The reaction mixture is then stirred to facilitate the formation of the this compound precipitate.
A notable variation of this method is the hydrothermal synthesis technique. smolecule.com This approach involves carrying out the reaction between tin (II) chloride and tartaric acid in a sealed vessel under controlled temperature and pressure. Hydrothermal synthesis can offer better control over the crystallinity and particle size of the final product. smolecule.com
| Precursor | Reactant | Solvent | Key Conditions |
| Tin (II) Chloride (SnCl₂) | Tartaric Acid (C₄H₆O₆) | Aqueous Solution | Stirring at room temperature or with gentle heating. smolecule.com |
| Tin (II) Chloride (SnCl₂) | Tartaric Acid (C₄H₆O₆) | Water | Hydrothermal conditions (elevated temperature and pressure). smolecule.com |
Utilization of Tin Oxide Compounds in Synthesis
An alternative synthetic route involves the use of tin oxide compounds, specifically tin (II) oxide (SnO), as the tin source. This method avoids the introduction of halide impurities that can be present when using tin (II) chloride. The reaction proceeds by treating tin (II) oxide with an aqueous solution of tartaric acid.
The general reaction is as follows:
SnO + C₄H₆O₆ + (x-1)H₂O → Sn(C₄H₄O₆)·xH₂O
This method typically requires heating the reaction mixture to facilitate the dissolution of the tin (II) oxide and its subsequent reaction with tartaric acid. The progress of the reaction can often be monitored by the consumption of the solid tin (II) oxide. While this method is less common than the halide precursor route, it presents a viable pathway to obtaining this compound.
| Precursor | Reactant | Solvent | Key Conditions |
| Tin (II) Oxide (SnO) | Tartaric Acid (C₄H₆O₆) | Water | Heating to facilitate reaction. |
Crystallization Techniques for this compound
The isolation and purification of this compound are critically dependent on the crystallization techniques employed. These methods influence the purity, crystal size, and morphology of the final product.
Solution-Based Crystallization Methods
Solution-based crystallization is the primary method for obtaining solid this compound from the reaction mixture. This typically involves inducing precipitation or crystallization from a supersaturated solution.
One common technique is cooling crystallization . After the synthesis reaction, the resulting solution, which contains the dissolved product, is slowly cooled. The solubility of this compound decreases at lower temperatures, leading to the formation of crystals.
Another approach is evaporative crystallization , where the solvent is slowly evaporated from the solution, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.
Antisolvent crystallization can also be employed. This involves adding a solvent in which this compound is insoluble to the reaction solution, thereby inducing its precipitation.
Influence of Solvent Systems on Crystal Formation
The choice of solvent system plays a crucial role in the crystallization process, affecting both the yield and the physical characteristics of the this compound crystals. Water is the most common solvent used in the synthesis of this compound due to the solubility of the reactants.
The use of mixed solvent systems, such as water-methanol, has been explored in the crystallization of related metal tartrate complexes. researchgate.net The addition of a co-solvent like methanol (B129727) can alter the solubility of the product and influence the crystal growth kinetics. For instance, in a water-methanol system, the polarity of the solvent mixture is modified, which can affect the solvation of the this compound molecules and, consequently, the crystal packing and morphology.
| Solvent System | Potential Influence on Crystallization |
| Water | Standard solvent for synthesis and crystallization. |
| Water-Methanol | Can modify solubility and influence crystal growth and morphology. researchgate.net |
| Water-Ethanol | Similar to water-methanol, can be used to induce precipitation or for recrystallization. |
Control of Reaction Parameters in this compound Synthesis
The successful synthesis of this compound with desired properties necessitates careful control over various reaction parameters. These parameters can significantly impact the reaction rate, yield, purity, and crystalline nature of the product.
A critical parameter is the pH of the reaction mixture. The formation of tin (II) tartrate is sensitive to the acidity of the solution. Adjusting the pH, often to a range of 4-6, can promote the precipitation of the desired product. smolecule.com This is typically achieved by the addition of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the hydrochloric acid formed when using tin (II) chloride as a precursor.
The temperature at which the synthesis is conducted also plays a vital role. While the reaction can proceed at room temperature, gentle heating is often employed to increase the reaction rate and ensure the complete dissolution of reactants. In hydrothermal synthesis, temperature is a key parameter that directly influences the crystal growth and phase purity of the final product. smolecule.com
The molar ratio of the reactants, tin (II) precursor to tartaric acid, is another important consideration. Stoichiometric or slight excess of tartaric acid is generally used to ensure the complete conversion of the tin (II) salt.
Finally, the reaction time must be sufficient to allow for the complete formation of the product. The optimal reaction time can vary depending on the other reaction parameters such as temperature and reactant concentrations.
| Parameter | Influence on Synthesis |
| pH | Affects the formation and precipitation of tin (II) tartrate. A controlled pH range (e.g., 4-6) is often optimal. smolecule.com |
| Temperature | Influences reaction rate and can be used to control crystal growth, especially in hydrothermal methods. smolecule.com |
| Reactant Ratio | Affects the completeness of the reaction and the final product yield. |
| Reaction Time | Ensures the reaction proceeds to completion. |
pH Effects on Product Formation and Purity
The pH of the reaction medium is a crucial factor in the synthesis of this compound. It directly influences the solubility of tin (II) salts and the speciation of tartaric acid in the solution, thereby affecting the precipitation and purity of the desired compound.
In aqueous solutions, tin (II) ions have a tendency to hydrolyze and precipitate, particularly as the pH increases. Research indicates that Sn(II) has limited solubility and will almost completely precipitate out of solution at a pH above 4. This precipitation behavior underscores the necessity of maintaining an acidic environment to keep the tin (II) ions in solution prior to the controlled precipitation of the tartrate salt.
Furthermore, the pH level governs the equilibrium of tartaric acid and its corresponding tartrate ions. At lower pH values, tartaric acid exists predominantly in its undissociated form. As the pH rises, it dissociates to form bitartrate (B1229483) and then tartrate ions. A higher concentration of tartrate ions in the solution generally favors the precipitation of metal tartrates. Consequently, an optimal pH range must be established to ensure a sufficient concentration of tartrate ions for precipitation while preventing the unwanted hydrolysis and precipitation of tin (II) hydroxide. While specific quantitative data for the synthesis of this compound is not extensively published, the general principle suggests that a moderately acidic pH is optimal.
Below is an illustrative data table demonstrating the hypothetical effect of pH on the yield and purity of this compound, based on general principles of precipitation chemistry.
| pH | Yield (%) | Purity (%) | Observations |
| 2.0 | 65 | 92 | Incomplete precipitation due to high solubility. |
| 3.0 | 85 | 96 | Good yield and purity with controlled precipitation. |
| 4.0 | 92 | 98 | Optimal precipitation with high yield and purity. |
| 5.0 | 90 | 94 | Co-precipitation of tin hydroxides begins to occur. |
| 6.0 | 82 | 88 | Significant contamination with tin hydroxides. |
Temperature and Concentration Dependencies
The temperature of the reaction and the concentration of the reactants are also key variables that have a significant impact on the synthesis of this compound. These factors can influence the reaction kinetics, crystal growth, and ultimately, the yield and purity of the product.
Temperature Effects:
Temperature plays a multifaceted role in the synthesis process. An increase in temperature generally increases the solubility of the reactants, which can be beneficial for ensuring a homogeneous reaction mixture. However, higher temperatures can also increase the solubility of the this compound product, potentially leading to a lower yield upon precipitation. Conversely, controlling the cooling rate of the solution can be a method to influence the crystal size and purity of the precipitate. A slower cooling process often results in larger and purer crystals. For industrial applications, optimizing the temperature is a balance between achieving a reasonable reaction rate and maximizing the product yield.
Concentration Dependencies:
The concentration of the tin (II) salt and tartaric acid in the reaction mixture directly affects the rate of precipitation and the characteristics of the resulting product. Higher concentrations of reactants can lead to a faster precipitation rate and a higher yield. However, very high concentrations may also lead to the formation of smaller, less pure crystals due to rapid, uncontrolled precipitation. The stoichiometric ratio of the reactants is also critical. A slight excess of tartaric acid is often used to ensure the complete precipitation of the tin (II) ions as the tartrate salt. This strategy helps to maximize the conversion of the tin precursor and minimize waste.
The following table provides a hypothetical representation of how temperature and reactant concentration might influence the synthesis of this compound.
| Temperature (°C) | Reactant Concentration (mol/L) | Yield (%) | Crystal Size | Purity (%) |
| 25 | 0.1 | 75 | Small | 95 |
| 25 | 0.5 | 88 | Very Small | 92 |
| 50 | 0.1 | 82 | Medium | 97 |
| 50 | 0.5 | 95 | Small | 94 |
| 75 | 0.1 | 70 | Large | 98 |
| 75 | 0.5 | 85 | Medium | 96 |
Coordination Chemistry of Tin Ii Tartrate Hydrate
Ligand Properties and Coordination Modes of Tartrate
The tartrate anion (C₄H₄O₆²⁻), derived from tartaric acid, is a versatile ligand whose coordination behavior is fundamentally influenced by its stereochemistry and its capacity for multiple modes of binding.
Chirality and Stereochemical Aspects of Tartrate Coordination
Tartaric acid possesses two stereocenters, leading to three stereoisomers: the chiral enantiomers L-(+)-tartaric acid ((2R,3R)-tartaric acid) and D-(-)-tartaric acid ((2S,3S)-tartaric acid), and the achiral meso form. wikipedia.org The naturally occurring and most common form is L-(+)-tartaric acid. wikipedia.org This inherent chirality is a crucial factor in its coordination chemistry.
Denticity and Bridging Capabilities of Tartrate Ligands
The tartrate ligand contains four oxygen donor atoms—two from the carboxylate groups and two from the hydroxyl groups—making it a polydentate ligand. Its denticity, the number of donor atoms attached to a single metal center, can vary. Commonly, it acts as a bidentate ligand, chelating to a metal ion through a carboxylate oxygen and an adjacent hydroxyl oxygen. libretexts.org This chelation forms a stable five-membered ring, enhancing the complex's stability.
Beyond chelation, tartrate is an effective bridging ligand, capable of coordinating to multiple metal centers simultaneously to form polynuclear complexes and coordination polymers. arxiv.orgrsc.org It can bridge metal ions using its two carboxylate groups or a combination of carboxylate and hydroxyl groups. researchgate.net For instance, one tartrate ligand can bridge three metal ions, chelating to one and bonding to two others in a monodentate fashion. researchgate.net This bridging capability allows for the construction of complex, multi-dimensional architectures. researchgate.net
Tin (II) Coordination Geometry in Hydrated and Complexed Forms
The coordination geometry around the Tin (II) ion is largely dictated by the presence of a stereochemically active 5s² lone pair of electrons and its interactions with surrounding water molecules or other ligands.
Theoretical Models of Sn(II) Hydration Structures
Theoretical studies, such as ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations, have been employed to elucidate the hydration structure of the Sn(II) ion in aqueous solution. These models predict a highly asymmetric and labile first hydration shell. researchgate.net Frequent ligand exchange prevents the formation of a rigid, well-defined structure. researchgate.net
Calculations suggest that the most stable structure for the hydrated tin(II) ion involves three-coordination, resulting in a trigonal pyramidal [Sn(H₂O)₃]²⁺ species. arxiv.org Other water molecules would then constitute a second hydration sphere. arxiv.org The mean Sn-O bond length for this hydrated ion is approximately 2.21 Å. rsc.org Some studies indicate a more complex and asymmetric distribution, with an average of eight water molecules in the first shell, distributed at different distances and exhibiting varying degrees of lability. researchgate.net
| Parameter | Value | Method/Source | Citation |
|---|---|---|---|
| Most Stable Coordination Number | 3 | Hartree-Fock and MP2 calculations | arxiv.org |
| Predicted Geometry | Trigonal Pyramidal | Hartree-Fock and MP2 calculations | arxiv.org |
| Mean Sn-O Bond Length | ~2.21 Å | Solid State and Solution Data | rsc.org |
| Average Coordination (QMCF MD) | 8 | ab initio QMCF MD simulation | researchgate.net |
Influence of Lone Pair Stereochemistry on Geometry
The Tin (II) ion has a 5s² valence electron configuration. This pair of electrons is stereochemically active, meaning it occupies a hybrid orbital and exerts a significant influence on the coordination geometry of the complex. This lone pair creates a void in the coordination sphere, repelling bonding electron pairs and resulting in distorted, asymmetric geometries. researchgate.netrsc.org
This effect is a prime example of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The lone pair occupies a spatial position similar to a ligand, leading to geometries that are typically based on a trigonal bipyramidal or octahedral arrangement where one position is occupied by the lone pair. For instance, in the hydrated Sn(II) ion, the lone pair is responsible for the distorted trigonal pyramidal arrangement of the three water ligands. researchgate.net The expression of the lone pair's stereochemical activity is dependent on the covalency of the Sn(II)-ligand bonds; as covalency increases, the repulsion effect can decrease, allowing for higher coordination numbers. rsc.org The destabilizing steric clashes between a large, diffuse lone pair and bulky ligands can also be a determining factor in the stability and preferred geometry of the complex. nih.gov
Speciation of Tin (II) Tartrate Hydrate (B1144303) in Aqueous Systems
When Tin (II) tartrate hydrate is dissolved in water, its speciation—the distribution of different chemical species—is highly dependent on the solution's pH and the concentration of the tin salt. The Sn(II) ion is subject to hydrolysis, leading to the formation of various hydroxo complexes.
In strongly acidic solutions (pH < 2), the predominant species is the hydrated tin(II) ion, Sn²⁺(aq). arxiv.org As the pH increases, hydrolysis occurs, leading to the formation of mononuclear and polynuclear hydroxo complexes. Potentiometric studies have identified the following species in solution:
SnOH⁺(aq)
Sn₂(OH)₂²⁺(aq)
Sn₃(OH)₄²⁺(aq)
Sn(OH)₂⁰(aq) (around pH 5–8)
Sn(OH)₃⁻(aq) (in more alkaline conditions, pH > 10) arxiv.org
The presence of the tartrate ligand adds another layer of complexity, as it competes with hydroxide (B78521) ions to coordinate with the Sn(II) center. Investigations into Sn²⁺/hydroxocarboxylate systems, including tartrate, have been conducted to understand the relative abundances of various mixed-ligand species at different pH levels. smolecule.com Mössbauer spectroscopy studies on these aqueous solutions have provided evidence for a trigonal bipyramidal arrangement of ligands around the central tin ion in these complex systems. smolecule.com The formation of various tin(II) citrate (B86180) complexes has been studied in detail, suggesting that similar complex equilibria involving tartrate are likely. unige.ch
| pH Range | Predominant Species | Citation |
|---|---|---|
| < 2 | Sn²⁺(aq) | arxiv.org |
| 2 - 5 | SnOH⁺(aq) | arxiv.org |
| Sn₂(OH)₂²⁺(aq) | arxiv.org | |
| Sn₃(OH)₄²⁺(aq) | arxiv.org | |
| 5 - 8 | Sn(OH)₂⁰(aq) | arxiv.org |
| > 10 | Sn(OH)₃⁻(aq) | arxiv.org |
pH-Dependent Formation of Mono- and Polynuclear Species
The speciation of tin(II) in the presence of tartrate is profoundly influenced by the pH of the solution. Potentiometric studies have revealed the formation of both mono- and binuclear tin(II)-tartrate complexes. researchgate.net The formation of these species is a competitive process involving the hydrolysis of the Sn(II) ion, which itself can form species such as SnOH⁺, Sn(OH)₂⁰, and Sn(OH)₃⁻, with polynuclear species like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺ becoming predominant at higher tin concentrations. geologyscience.ru
In the tin(II)-tartrate system, as the pH increases, the tartaric acid deprotonates, making the tartrate ligand more available for coordination. This leads to the formation of various complex species. At different pH values, specific mono- and polynuclear complexes will dominate the equilibrium. For instance, in related hydroxycarboxylate systems like tin(II)-citrate, protonated complexes such as [SnHCit]⁰ and [SnH₂Cit]⁺ are observed in the acidic pH range from 2 to 5. researchgate.net Similarly, for tin(II) tartrate, a distribution of protonated and deprotonated, as well as mononuclear and binuclear, species is expected across a range of pH values. researchgate.net Structural investigations using Mössbauer spectroscopy on aqueous solutions of Sn(II) with hydroxycarboxylates like tartrate support the speciation models derived from potentiometric data and suggest a possible trigonal bipyramidal arrangement of ligands around the tin(II) ion. researchgate.net
Equilibrium Studies and Stability Constants of Tin (II)-Tartrate Complexes
Equilibrium studies, primarily conducted through potentiometric titrations, have been employed to determine the stability constants of the various tin(II)-tartrate species formed in solution. researchgate.net These constants quantify the strength of the interaction between the tin(II) ion and the tartrate ligand. The general notation for these complexes is SnᵢHⱼLₖ, where 'L' represents the tartrate ligand.
A comprehensive study determined the stability constants for a variety of simple and mixed tin(II) complexes with tartrate, malate (B86768), and citrate at 298.15 K in different ionic media. researchgate.net The sequestering ability of these ligands, which indicates their effectiveness at binding the Sn(II) ion, was also assessed. For tartrate, this study identified and quantified the stability of several mononuclear and binuclear species. researchgate.net
The following table presents the stability constants (log β) for various tin(II)-tartrate complexes identified in a NaCl aqueous medium. The notation SnᵢHⱼLₖClₗ represents a complex with i tin ions, j protons, k tartrate ligands, and l chloride ions.
| Species (i, j, k, l) | Formula | log β at I = 0.15 mol·dm⁻³ | log β at I = 1.00 mol·dm⁻³ |
|---|---|---|---|
| 1, 1, 1, 0 | [Sn(HL)]⁺ | 8.63 ± 0.04 | 8.51 ± 0.03 |
| 1, 0, 1, 0 | [SnL] | 5.36 ± 0.05 | 4.97 ± 0.04 |
| 1, -1, 1, 0 | [SnL(OH)]⁻ | -1.8 ± 0.1 | -2.26 ± 0.08 |
| 2, 0, 1, 0 | [Sn₂L]²⁺ | 7.2 ± 0.1 | 7.1 ± 0.1 |
| 2, -1, 2, 0 | [Sn₂L₂(OH)]⁻ | 3.81 ± 0.08 | 3.45 ± 0.06 |
| 1, 1, 1, 1 | [Sn(HL)Cl] | 10.02 ± 0.04 | 9.82 ± 0.03 |
| 1, 0, 1, 1 | [SnLCl]⁻ | 6.97 ± 0.05 | 6.61 ± 0.04 |
Mixed-Ligand and Ternary Complex Formation
Interactions with Other Hydroxycarboxylic Ligands (e.g., Malate, Citrate)
Tin(II) tartrate complexes can participate in the formation of ternary complexes by coordinating with other ligands, particularly other hydroxycarboxylic acids like malate and citrate. researchgate.net The formation of these mixed-ligand complexes is a significant aspect of tin's coordination chemistry in environments where multiple chelating agents are present.
Studies have shown that the stability of these ternary complexes depends on the nature of the secondary ligand. Potentiometric investigations have been used to identify and determine the stability constants of these mixed-ligand species. researchgate.net The sequestering ability of tartrate towards Sn(II) can be compared with that of citrate and malate. For example, in the Sn(II)-citrate system, species such as Sn(C₃H₅O₇)⁻, SnH(C₃H₅O₇)⁰, SnH₂(C₃H₅O₇)⁺, and Sn(OH)(C₃H₅O₇)²⁻ have been identified, with formation constants (logβ) for [SnCitH] and [SnCit]⁻ reported as 19.5 and 15.35, respectively. researchgate.nettubitak.gov.tr The formation of mixed complexes involving tartrate and another hydroxycarboxylate ligand is thermodynamically favored under certain conditions. researchgate.net
Role of Ancillary Ligands (e.g., Chloride) in Complex Stabilization
Ancillary ligands, such as chloride ions, can play a crucial role in the stabilization of tin(II) tartrate complexes. researchgate.net In aqueous solutions containing chloride, tin(II) itself readily forms a series of stable chlorocomplexes, including SnCl⁺, SnCl₂⁰, SnCl₃⁻, and SnCl₄²⁻. libretexts.org The stability of these complexes increases with chloride concentration. geologyscience.ruresearchgate.net
Ligand Exchange and Substitution Reactions Involving Tin (II) Tartrate Complexes
The tartrate ligand in a tin(II) tartrate complex can be replaced by a different ligand in a ligand exchange or substitution reaction. smolecule.com These reactions are fundamental to coordination chemistry and occur when a free ligand replaces a coordinated one. u-tokyo.ac.jp The feasibility and direction of a ligand substitution reaction are governed by both thermodynamic and kinetic factors.
A substitution reaction may occur if the incoming ligand forms a more thermodynamically stable complex with the tin(II) ion. youtube.com Alternatively, if a new ligand is present at a significantly higher concentration, it can shift the equilibrium to favor the formation of the new complex, even if it is not inherently more stable. youtube.com
Structural Elucidation and Crystallography of Tin Ii Tartrate Hydrate
Single Crystal X-ray Diffraction Analysis of Tin (II) Tartrate Hydrate (B1144303)
| Parameter | Value |
|---|---|
| a (Å) | Data not available in literature |
| b (Å) | Data not available in literature |
| c (Å) | Data not available in literature |
| α (°) | Data not available in literature |
| β (°) | Data not available in literature |
| γ (°) | Data not available in literature |
| Volume (ų) | Data not available in literature |
| Crystal System | Data not available in literature |
| Space Group | Data not available in literature |
Intermolecular Interactions and Hydrogen Bonding Networks
In the crystalline structure of a hydrated salt like Tin (II) tartrate hydrate, intermolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing the crystal lattice. The tartrate anion possesses multiple functional groups—two carboxylate and two hydroxyl groups—that can act as both hydrogen bond donors and acceptors. Additionally, the water molecules of hydration are key participants in these networks.
It is anticipated that an extensive hydrogen-bonding network would exist, linking adjacent tartrate anions, water molecules, and potentially coordinating to the tin(II) cation through its oxygen atoms. These interactions would create a complex three-dimensional supramolecular architecture. For instance, studies on other metal tartrate hydrates, such as 2D Cobalt(II)-tartrate hydrate coordination polymers, reveal intricate 3D hydrogen-bonded networks where water molecules and the tartrate ligands are extensively involved. bcrec.id
Powder X-ray Diffraction Studies for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline materials and the assessment of sample purity. Each crystalline solid has a unique X-ray diffraction pattern, which serves as a "fingerprint" for that substance. For this compound, PXRD would be the primary method to confirm its identity and determine the presence of any crystalline impurities.
The process involves comparing the experimental diffraction pattern of a synthesized or commercial sample to a standard pattern in a reference database, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD). icdd.com While commercial this compound is available at purities of 95% or higher, PXRD analysis would be essential to identify the nature of the remaining 5% and to ensure phase purity, distinguishing it from potential starting materials like tin(II) chloride or tartaric acid, or from any potential hydrolysis or oxidation products. strem.com
Structural Characterization of Hydrolysis Products of Tin (II)
Tin(II) salts are known to undergo hydrolysis in aqueous solutions, particularly in neutral or near-neutral conditions, leading to the formation of various basic salts or tin hydroxides/oxides. libretexts.org While the specific hydrolysis products of Tin (II) tartrate have not been detailed, studies on other tin(II) salts provide insight into the types of structures that can be formed.
For example, the hydrolysis of aqueous tin(II) sulfate (B86663) can lead to the precipitation of tritin(II)dihydroxyoxosulfate, Sn₃O(OH)₂SO₄. arizona.edu The crystal structure of this compound reveals a complex polynuclear cation, [Sn₃O(OH)₂]²⁺, demonstrating the tendency of tin(II) to form oxo- and hydroxo-bridged clusters. Similarly, other basic tin(II) salts often contain discrete polynuclear tin(II) cluster units. Understanding these structures is crucial as they may form as impurities in samples of this compound if synthesis and storage conditions are not carefully controlled.
| Tin(II) Salt | Known Hydrolysis Product | Key Structural Feature | Reference |
|---|---|---|---|
| Tin(II) Sulfate | Sn₃O(OH)₂SO₄ | Contains [Sn₃O(OH)₂]²⁺ oxo/hydroxo cluster | arizona.edu |
| Tin(II) in aqueous solution | SnOH⁺, Sn(OH)₂⁰, Sn(OH)₃⁻ | Formation of simple hydroxo complexes | who.int |
Computational Crystallography Approaches to Tin (II) Tartrate Structures
In the absence of experimental single-crystal X-ray data, computational crystallography offers a valuable set of tools to predict and analyze the structure of this compound. Methods such as Density Functional Theory (DFT) can be employed to model the geometry of the Sn(II)-tartrate complex and predict the crystal packing.
These theoretical approaches can provide insights into the coordination environment of the tin(II) ion, taking into account the influence of its stereochemically active lone pair. Furthermore, computational methods can be used to predict the powder X-ray diffraction pattern from a theoretical crystal structure, which can then be compared with experimental PXRD data to validate the structural model. While no specific computational studies focused on this compound were identified in the literature, the application of these methods would be a logical next step to bridge the gap in the experimental data and to gain a deeper understanding of the structural chemistry of this compound.
Spectroscopic Characterization of Tin Ii Tartrate Hydrate
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups and deduce structural information.
Infrared (IR) spectroscopy, often employed using an Attenuated Total Reflectance (ATR) sampling accessory for solid samples, is a powerful tool for identifying the functional groups within tin (II) tartrate hydrate (B1144303). The interaction of infrared radiation with the molecule excites vibrations such as stretching and bending of the chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations.
For tin (II) tartrate hydrate, the IR spectrum is dominated by the characteristic vibrations of the tartrate ligand and the water of hydration. The coordination of the tartrate ligand to the tin (II) ion, through both the carboxylate and hydroxyl groups, influences the positions of these bands compared to free tartaric acid.
Key regions in the IR spectrum include:
O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, which arises from the symmetric and asymmetric stretching vibrations of the hydroxyl (-OH) groups of the tartrate ligand and the water of hydration.
C-H Stretching: Absorptions corresponding to the stretching of the carbon-hydrogen bonds of the tartrate backbone typically appear in the 3000-2800 cm⁻¹ region.
C=O Stretching: The carboxylate groups (COO⁻) are crucial for coordination to the tin ion. The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears as a strong band in the 1650-1590 cm⁻¹ range, while the symmetric stretch (νₛ(COO⁻)) is found around 1450-1360 cm⁻¹. The separation between these two bands can provide information about the coordination mode of the carboxylate group.
Sn-O Stretching: In the far-infrared region, typically below 600 cm⁻¹, bands corresponding to the stretching vibrations of the tin-oxygen (Sn-O) bonds are expected. These bands are direct evidence of the coordination between the tin ion and the tartrate ligand.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretching (Tartrate & Water) | 3500 - 3200 | Strong, Broad |
| C-H Stretching | 3000 - 2800 | Medium |
| C=O Asymmetric Stretching (COO⁻) | 1650 - 1590 | Strong |
| C=O Symmetric Stretching (COO⁻) | 1450 - 1360 | Strong |
| C-O Stretching | 1150 - 1050 | Strong |
| Sn-O Stretching | < 600 | Medium-Weak |
This table is based on typical vibrational frequencies for the functional groups present.
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. For this reason, some vibrations may be active in Raman but not in IR, and vice versa.
In the context of this compound, Raman spectroscopy is particularly useful for probing the symmetric vibrations and the covalent character of the metal-ligand bonds. The Sn-O stretching vibrations, which can be weak in the IR spectrum, are often more prominent in the Raman spectrum. For instance, in tin oxides, the symmetric Sn-O stretching mode (A₁g) is a strong Raman scatterer, appearing around 630 cm⁻¹. ub.edu A similar strong band would be expected for the Sn-O bonds in tin (II) tartrate, providing valuable information on the coordination environment of the tin atom.
The technique is also sensitive to the vibrations of the carbon backbone of the tartrate ligand. However, a key advantage is that the O-H stretching vibrations, which often dominate the IR spectrum in a broad fashion, are typically weak in Raman spectra, allowing for a clearer view of other vibrations in that region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. While obtaining high-resolution NMR spectra for tin (II) complexes can sometimes be challenging due to solubility issues or paramagnetic effects, the technique offers valuable potential insights.
Proton (¹H) NMR spectroscopy would provide information on the hydrogen atoms within the tartrate ligand. In a hypothetical spectrum, one would expect to see distinct signals for the protons attached to the carbon backbone (CH) and those of the hydroxyl groups (OH).
Chemical Shift: The position of each signal (chemical shift) would be influenced by the coordination to the tin (II) ion. The electron-withdrawing effect of the metal center would likely shift the signals of the nearby protons downfield compared to free tartaric acid.
Coupling: Spin-spin coupling between the non-equivalent CH protons would result in splitting of the signals, providing information about the connectivity of the carbon backbone.
Hydration: The protons of the water of hydration would likely appear as a separate, potentially broad signal, which could be confirmed by D₂O exchange experiments.
Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the tartrate ligand. A typical spectrum would show separate signals for the carboxylate carbons (COO⁻) and the carbons bearing the hydroxyl groups (CH-OH).
Carboxylate Carbons: These would appear significantly downfield (typically > 170 ppm) due to their sp² hybridization and proximity to electronegative oxygen atoms. Their chemical shift would be sensitive to the mode of coordination with the tin (II) center.
Hydroxyl-Bearing Carbons: These carbons would resonate at a higher field (typically 70-80 ppm). The symmetry of the molecule would determine if these two carbons are chemically equivalent and produce a single signal or are inequivalent and produce two distinct signals.
Mössbauer Spectroscopy for Local Tin Environment and Oxidation State Determination
¹¹⁹Sn Mössbauer spectroscopy is an exceptionally precise technique for investigating the local environment of tin nuclei. It involves the resonant absorption of gamma rays and is highly sensitive to the oxidation state and the electronic structure of the tin atom. This method is definitive for confirming the +2 oxidation state in this compound. rsc.org
The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).
Isomer Shift (δ): This parameter is a measure of the s-electron density at the tin nucleus. It is highly sensitive to the oxidation state. Tin (II) compounds, which have a 5s² electron configuration, exhibit a large positive isomer shift, typically in the range of +2.5 to +4.5 mm s⁻¹ (relative to a BaSnO₃ standard). In contrast, tin (IV) compounds, with a 5s⁰ configuration, have isomer shifts near 0 mm s⁻¹. The expected large positive isomer shift for this compound provides unambiguous confirmation of the Sn(II) oxidation state. researchgate.net
Quadrupole Splitting (ΔE₋): This parameter arises when the tin nucleus is in an asymmetric electronic environment, which creates an electric field gradient. The non-bonding 5s² lone pair of electrons in tin (II) compounds is stereochemically active, creating a significant electric field gradient and resulting in a large quadrupole splitting, typically in the range of 1.0 to 2.2 mm s⁻¹. This splitting confirms the distorted, non-cubic local symmetry around the tin atom, which is expected in a coordination complex like tin (II) tartrate. researchgate.net
The Mössbauer parameters for tin (II) carboxylates provide a strong basis for the expected values in tin (II) tartrate. rsc.org
| Parameter | Typical Range for Tin(II) Compounds (mm s⁻¹) | Information Provided |
| Isomer Shift (δ) | +2.5 to +4.5 | Confirms Sn(II) oxidation state (high s-electron density) |
| Quadrupole Splitting (ΔE₋) | +1.0 to +2.2 | Indicates asymmetric electronic environment due to the 5s² lone pair |
Parameters are relative to a BaSnO₃ or similar standard at room temperature.
This technique is therefore crucial for verifying the integrity of the compound, ensuring that no oxidation to tin (IV) has occurred. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a coordination compound provides valuable information regarding the electronic transitions occurring between orbitals of the central metal ion and its ligands. In the case of this compound, the ultraviolet-visible (UV-Vis) spectrum is expected to be characterized by transitions involving the tartrate ligand and the tin(II) metal center. While specific, detailed research findings on the UV-Vis spectrum of this compound are not extensively documented in publicly available literature, the expected spectral features can be inferred from the analysis of its constituent components and related compounds.
The electronic transitions in this compound can be broadly categorized into two types: ligand-centered transitions and metal-centered transitions.
Ligand-Centered Transitions: The tartrate ligand (C₄H₄O₆²⁻) contains carboxylate functional groups which possess non-bonding (n) and π molecular orbitals. The UV-Vis spectrum of tartaric acid and its salts typically exhibits strong absorption bands in the ultraviolet region. These absorptions are generally attributed to n → π* and π → π* electronic transitions within the carboxylate chromophore. Studies on tartaric acid have shown a UV cut-off wavelength around 230-240 nm, indicating significant absorption below this wavelength.
Metal-Centered Transitions: The tin(II) ion has an outer electron configuration of 5s². The electronic transitions associated with the Sn(II) center in its compounds are typically assigned as metal-centered s → p transitions. These transitions involve the promotion of an electron from the filled 5s orbital to an empty 5p orbital. The energy of these transitions is influenced by the coordination environment of the tin atom, including the nature of the coordinating ligands. In a complex such as this compound, the interaction between the tin(II) ion and the oxygen atoms of the tartrate ligand will affect the energy levels of the metal's orbitals.
Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed data table of its electronic transitions cannot be provided. However, the table below summarizes the typical UV absorption characteristics of the tartrate ligand.
| Chromophore/Species | Wavelength Range (λ_max) | Type of Transition (Tentative Assignment) |
| Tartrate Ligand | < 240 nm | n → π* and π → π* |
Further experimental investigation is required to fully characterize the UV-Vis spectrum and elucidate the specific electronic transitions of this compound.
Computational and Theoretical Investigations of Tin Ii Tartrate Hydrate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of coordination compounds like tin (II) tartrate hydrate (B1144303). These computational methods allow for the detailed examination of parameters that are often difficult to probe experimentally.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For tin (II) tartrate hydrate, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles between the tin (II) ion, the tartrate ligand, and the associated water molecules. uctm.eduuwa.edu.au The process iteratively adjusts the atomic coordinates until the forces on the atoms are minimized, yielding the equilibrium structure. nih.gov Such calculations, often using hybrid functionals like B3LYP with appropriate basis sets for the metal and organic components, provide a theoretical model of the compound's structure. uctm.eduscispace.com
Once the geometry is optimized, the electronic structure can be determined. This involves calculating the distribution of electron density throughout the molecule. These calculations reveal the nature of the chemical bonds, including the degree of covalent and ionic character in the coordination bonds between the tin (II) center and the oxygen atoms of the tartrate and water ligands. nih.gov Understanding the electronic structure is crucial for explaining the compound's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. libretexts.orgyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. libretexts.orgyoutube.com
For this compound, an FMO analysis would identify the spatial distribution and energy levels of these key orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule can be more easily excited and is generally more reactive. libretexts.orgresearchgate.net This analysis helps predict how this compound might interact with other chemical species, for instance, in its role as a catalyst or a reducing agent. smolecule.com
| Orbital | Significance | Predicted Role in this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating capability; nucleophilicity | Likely localized on the tartrate ligand and non-bonding lone pair of Sn(II), indicating sites for oxidation or donation to electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting capability; electrophilicity | Likely centered on the tin(II) ion, indicating its capacity to accept electron density from nucleophiles. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | The energy difference would quantify the compound's overall reactivity and the energy required for electronic excitation. |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. researchgate.net This method provides detailed information about charge distribution on each atom and the nature of the bonding interactions.
In the context of this compound, NBO analysis would quantify the charge on the tin (II) ion, the oxygen atoms of the tartrate and water ligands, and other atoms in the system. It would also elucidate the donor-acceptor interactions between the filled lone-pair orbitals of the oxygen atoms (Lewis base) and the empty orbitals of the tin (II) ion (Lewis acid). The strength of these coordination bonds can be estimated through second-order perturbation theory analysis of the NBO Fock matrix, which reveals the stabilization energy associated with these orbital interactions. researchgate.net This provides a quantitative measure of the covalent character and strength of the metal-ligand bonds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution.
MD simulations are particularly powerful for investigating the hydration of ions in aqueous solutions. For the tin (II) ion, ab initio and quantum mechanical/molecular mechanical (QM/MM) MD studies have been performed to characterize its hydration shell. acs.orgmdpi.com These simulations model the dynamic exchange of water molecules between the first and second hydration shells and the bulk solvent.
Research indicates that the coordination number of the hydrated Sn(II) ion is variable, with values between three and eight being reported. acs.orgmdpi.com The first hydration shell is often described as asymmetric. acs.org Simulations can generate radial distribution functions, which show the probability of finding water oxygen atoms at a certain distance from the tin ion. These studies have calculated average Sn-O bond distances and vibrational frequencies for the hydrated ion, which can be compared with experimental data from techniques like EXAFS and X-ray diffraction. mdpi.com The simulations reveal a dynamic picture where water ligands are constantly moving, with their residence times in the first coordination sphere being a key parameter of the ion's lability.
| Simulation/Experimental Method | Coordination Number (First Shell) | Sn-O Distance (Å) | Reference |
|---|---|---|---|
| QM/MM-MD Simulation | 8 | 2.45 - 2.75 | mdpi.com |
| Ab Initio Calculation | 3 to 6 | ~2.20 (for 3-coordinate) | mdpi.com |
| EXAFS | 4 | 2.2 - 2.3 | mdpi.com |
| X-ray Diffraction | - | 2.3 and 2.8 (peaks) | mdpi.com |
| QMCF MD Simulation | ~8 (asymmetric distribution) | - | acs.org |
In an aqueous solution of this compound, the interactions are more complex than the simple hydration of the Sn(II) ion. MD simulations can be used to explore the competitive interactions between water molecules and tartrate ions for coordination sites on the tin (II) center. These simulations can model the structure and stability of various Sn(II)-tartrate complexes that may form in solution. researchgate.net
By defining appropriate force fields for all components, MD simulations can track the trajectories of the ions and solvent molecules, providing insights into the structure of the solvation shells around the complex. acs.org This includes not only the water molecules directly coordinated to the tin ion but also those hydrogen-bonded to the tartrate ligand. Furthermore, simulations can help understand how factors like pH and ionic strength might influence the speciation and structure of the tin (II) tartrate complexes in solution, which is crucial for applications such as electrodeposition. researchgate.net The dynamic nature of ligand exchange between tartrate and water can be investigated, providing rates and mechanisms for these fundamental processes.
Modeling of Reaction Pathways and Mechanistic Intermediates
Computational modeling provides a powerful lens through which to understand the intricate reaction pathways and fleeting intermediates involved in the formation and reactivity of this compound. While direct computational studies on the reaction pathways of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from theoretical investigations into analogous tin (II) carboxylate systems. These studies serve as a foundational framework for proposing plausible mechanisms for the formation of this compound.
The formation of tin (II) carboxylate complexes is generally understood to proceed through a series of coordinated steps involving ligand exchange and complexation. nih.gov Computational studies on the interaction of tin (II) with carboxylic acids suggest that the initial step involves the coordination of the carboxylate oxygen to the tin (II) center. nih.gov In the case of tartaric acid, a polyhydroxycarboxylic acid, the presence of hydroxyl groups introduces additional complexity and potential coordination sites.
Density Functional Theory (DFT) calculations on the interaction of Sn(II) with carbohydrates, which share functional similarities with tartaric acid, indicate that the stability of the resulting complex is highly dependent on the nature of the ligand and the coordination environment. davidpublisher.com These studies suggest that the formation of a stable tin (II) tartrate complex likely involves the chelation of the tin atom by both the carboxylate and hydroxyl groups of the tartrate ligand.
Furthermore, computational modeling of the carboxylation of arylboronate esters catalyzed by copper(I) complexes, which involves the insertion of CO2 into a metal-aryl bond, highlights the ability of theoretical methods to elucidate complex reaction mechanisms. acs.org Similar DFT-based approaches could be employed to model the reaction of Sn(II) ions with tartaric acid, mapping out the potential energy surface and identifying key intermediates and transition states. Such studies would likely reveal the stepwise nature of the coordination process, including the initial formation of a tin-carboxylate bond followed by the coordination of the hydroxyl groups, leading to the stable chelated structure of tin (II) tartrate.
The investigation of mechanistic intermediates in tin(II) chemistry is crucial for understanding reactivity. For instance, in the context of tin(II) amido complexes with carboxylate ligands, initial reactivity studies have led to the isolation and characterization of novel intermediates, such as a 1,3-diaza-2,4-distannacyclobutanediyl. nih.govresearchgate.net While not directly related to this compound, these findings underscore the rich and sometimes unexpected chemistry of tin (II) and the power of combined experimental and computational approaches to uncover new reactive species.
A plausible mechanistic pathway for the formation of this compound, based on analogous systems, can be proposed:
Solvation and Ligand Approach: In an aqueous solution, the tin (II) ion exists as a hydrated species. The tartrate ligand approaches the hydrated tin (II) ion.
Initial Coordination: One of the carboxylate groups of the tartrate ligand displaces a water molecule from the coordination sphere of the tin (II) ion, forming an initial tin-carboxylate bond.
Chelation and Ring Formation: Subsequently, a hydroxyl group from the tartrate backbone coordinates to the tin (II) center, displacing another water molecule and forming a stable five- or six-membered chelate ring. This chelation is a critical step in the formation of the stable complex.
Hydration: The final structure incorporates water molecules into the crystal lattice, forming the hydrated complex.
Computational modeling of this proposed pathway would involve calculating the free energy changes associated with each step to determine the thermodynamic feasibility and to identify the rate-determining step. The structures of the intermediates, such as the initially coordinated tin-carboxylate species and the transition state for the chelation step, could be optimized and their electronic properties analyzed.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate theoretical models and provide deeper insights into the structure and bonding of molecules like this compound. The primary spectroscopic techniques relevant to this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
NMR Spectroscopy:
For tin-containing compounds, ¹¹⁹Sn NMR spectroscopy is a particularly informative technique due to the wide chemical shift range of the ¹¹⁹Sn nucleus, which is highly sensitive to the coordination environment and oxidation state of the tin atom. northwestern.edu DFT calculations have proven to be a reliable method for predicting ¹¹⁹Sn NMR chemical shifts in tin (II) complexes. acs.orgfigshare.comresearchgate.net By accurately modeling the geometry of the this compound complex, it is possible to compute the ¹¹⁹Sn chemical shift and compare it to experimental values.
The predicted chemical shifts for three-coordinated tin(II) complexes with oxygen and nitrogen ligands fall within a range of +138 to -338 ppm. acs.orgresearchgate.net The specific value for this compound would depend on the precise coordination geometry, including the number of coordinated water molecules. A good correlation between the calculated and experimental ¹¹⁹Sn NMR chemical shifts would provide strong evidence for the accuracy of the computed structure.
| Computational Method | Predicted ¹¹⁹Sn Chemical Shift Range for Tin(II) Complexes with O/N Ligands (ppm) |
| DFT | +138 to -338 |
Vibrational Spectroscopy (IR and Raman):
For this compound, the predicted IR and Raman spectra would show characteristic bands corresponding to the vibrations of the carboxylate groups, hydroxyl groups, C-C and C-O bonds of the tartrate ligand, as well as the Sn-O bonds and the vibrations of the water molecules of hydration. The calculated and experimental spectra for thioglycolate complexes of Zn(II) and Cd(II) have shown good agreement, confirming the proposed structures. researchgate.net
A detailed comparison would involve matching the calculated vibrational frequencies with the experimentally observed bands. Discrepancies between the predicted and experimental spectra can often be attributed to factors such as intermolecular interactions in the solid state, which are not always perfectly captured by calculations on an isolated molecule.
| Spectroscopic Technique | Predicted Key Vibrational Modes | Experimental Confirmation |
| Infrared (IR) Spectroscopy | O-H stretching (hydroxyl and water), C=O stretching (carboxylate), C-O stretching, Sn-O stretching | Conforms to structure northwestern.edu |
| Raman Spectroscopy | C-C stretching, C-O stretching, Sn-O stretching | No specific data found |
Advanced Applications in Chemical Research Involving Tin Ii Tartrate Hydrate
Catalytic Roles of Tin (II) Tartrate Hydrate (B1144303)
The catalytic activity of tin (II) compounds is well-documented, and tin (II) tartrate hydrate is noted for its role as a catalyst in various organic reactions due to its reducing properties and Lewis acidic nature. smolecule.com The tin (II) center can accept electron pairs, thereby activating substrates for nucleophilic attack.
Lewis Acid Catalysis in Organic Transformations
As a metal-based Lewis acid, the tin (II) center in this compound can catalyze a range of organic transformations. Lewis acids function by accepting an electron pair from a substrate, which increases the substrate's reactivity. researchgate.net This general principle applies to many tin (II) compounds, which are known to be effective Lewis acid catalysts. researchgate.net In the context of this compound, the Sn(II) ion can coordinate with lone-pair bearing atoms like oxygen in carbonyl groups, enhancing their electrophilicity and making them more susceptible to nucleophilic attack. This activation is fundamental to many of the catalytic applications discussed below.
Applications in Esterification and Transesterification Reactions
Tin (II) compounds are widely utilized as catalysts in esterification and transesterification reactions. The catalytic mechanism involves the Lewis acidic tin center coordinating with the oxygen of the carbonyl group in a carboxylic acid or an ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating attack by an alcohol. While much of the specific research has focused on other tin (II) salts like tin (II) chloride and tin (II) octoate, the same principles apply to this compound. The general mechanism for Lewis acid-catalyzed esterification is a four-step process:
Formation of a cationic electrophile: The Lewis acid (Sn²⁺) coordinates to the carbonyl oxygen of the carboxylic acid.
Nucleophilic attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer and breakdown: A proton is transferred, and the intermediate collapses.
Product formation and catalyst regeneration: The final ester is formed, and the tin (II) catalyst is regenerated.
The following table summarizes typical conditions for tin-catalyzed esterification, drawn from studies on various tin (II) catalysts.
| Catalyst | Substrates | Reaction Conditions | Outcome |
| General Tin(II) Catalysts | Carboxylic Acids, Alcohols | Elevated temperatures, often with removal of water | High conversion to esters |
| General Tin(II) Catalysts | Triglycerides, Alcohols | Varies, often used in biodiesel production | Formation of fatty acid alkyl esters |
Use as a Catalyst in Polymerization Reactions (e.g., ROP)
Tin (II) compounds, particularly tin (II) octoate, are standard catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. nih.gov The catalytic activity of this compound in ROP would be expected to follow a similar coordination-insertion mechanism. nih.gov This process is initiated by the reaction of the tin catalyst with an alcohol to form a tin (II) alkoxide species.
The proposed mechanism involves the following key steps:
Initiation: The tin (II) catalyst reacts with an alcohol (initiator) to form an active tin (II) alkoxide.
Coordination: The cyclic ester monomer coordinates to the tin center of the alkoxide.
Insertion: The acyl-oxygen bond of the monomer is cleaved, and the monomer is inserted into the tin-alkoxide bond, elongating the polymer chain and regenerating the active site.
Propagation: This coordination-insertion cycle repeats, leading to the growth of the polymer chain.
Kinetic studies on similar tin (II) catalyzed ROP reactions have provided insights into the reaction rates and activation energies, as shown in the table below.
| Parameter | Value Range | Conditions |
| Activation Energy (Ea) | 64.9 - 80.4 kJ/mol | For ε-caprolactone ROP with Sn(Oct)₂/n-HexOH nih.gov |
| Reaction Order | First-order | With respect to monomer concentration researchgate.net |
Elucidation of Catalytic Mechanisms and Active Sites
While the general mechanisms for Lewis acid catalysis and ROP involving tin (II) compounds are well-established, specific elucidation of the catalytic mechanism and the precise nature of the active sites for this compound are not extensively detailed in the current literature. The catalytic activity is broadly attributed to the Lewis acidic Sn(II) center. The tartrate ligand, with its hydroxyl and carboxyl groups, can influence the catalyst's solubility, stability, and steric environment, which in turn can affect its catalytic performance. The coordination of the tartrate ligand to the tin center may modulate the Lewis acidity of the tin ion, thereby influencing its interaction with substrates. Further research, potentially using spectroscopic techniques and computational modeling, would be necessary to fully characterize the active species and intermediates in reactions catalyzed specifically by this compound.
Electrochemical Research Applications
This compound plays a significant role in electrochemical processes, particularly in the electrodeposition of tin and its alloys. The tartrate ion acts as a complexing agent (ligand), which is crucial for controlling the deposition process and the quality of the resulting coating. researchgate.netagh.edu.pl
Role in Electrodeposition Processes (e.g., Multilayer Coatings, Tin-Zinc Alloys)
This compound is a key component in sulfate-tartrate baths used for the electrodeposition of tin and tin-zinc alloys. smolecule.com The tartrate ions in the electrolyte form complexes with the Sn(II) ions. This complexation is essential for several reasons:
Stabilization of Ions: Tartrate stabilizes the tin (II) ions in the electrolyte, preventing their uncontrolled precipitation. researchgate.net
Control of Deposition Potential: By forming complexes, the tartrate ligand shifts the reduction potential of tin, which is critical for the co-deposition of alloys like tin-zinc, where the reduction potentials of the individual metals are far apart. sterc.org
Influence on Deposit Morphology: The presence of tartrate in the plating bath influences the nucleation and growth of the metallic crystals, which affects the morphology and properties of the final coating. researchgate.netpeacta.org
Research on tin electrodeposition from tartrate solutions has shown that the process typically involves instantaneous nucleation followed by three-dimensional crystal growth under diffusion control. researchgate.netpeacta.org Tartrate baths are also used for the electrodeposition of tin-zinc alloys, which are valued for their corrosion resistance. researchgate.net The composition and properties of the deposited alloy can be controlled by adjusting the bath composition, pH, and electrochemical parameters like current density and potential. google.com
The table below summarizes the key aspects of tin and tin-zinc electrodeposition from tartrate-containing baths.
| Process | Bath Components | Role of Tartrate | Deposit Characteristics |
| Tin Electrodeposition | SnSO₄, Tartaric Acid, Na₂SO₄ | Complexing agent, controls nucleation and growth researchgate.netpeacta.org | Influences crystal morphology peacta.org |
| Tin-Zinc Alloy Electrodeposition | Sn(II) and Zn(II) salts, Tartrate | Stabilizes Sn(II), allows for co-deposition with zinc researchgate.net | Forms a two-phase mixture of tin and zinc, provides corrosion resistance sterc.org |
Reducing Agent Properties in Synthetic Chemistry
This compound, also known as stannous tartrate, serves as a potent reducing agent in various chemical transformations, a property conferred by the tin atom's +2 oxidation state. The Sn(II) ion readily donates two electrons, undergoing oxidation to the more stable Sn(IV) state. This electron-donating capability is harnessed in synthetic chemistry for the reduction of specific functional groups.
A prominent application of Sn(II) reagents is in the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.org This transformation is a cornerstone of organic synthesis, as anilines are vital precursors for a vast array of dyes, pharmaceuticals, and polymers. The reaction typically proceeds by the transfer of electrons from the Sn(II) species to the nitro group, followed by a series of protonation steps. While tin (II) chloride is frequently used for this purpose, the fundamental reducing action of the Sn(II) ion is the key mechanistic feature. commonorganicchemistry.com The general reaction is effective for a wide range of substituted nitroaromatics. The tartrate counter-ion can play a role in modulating the solubility and reactivity of the tin (II) species in the reaction medium.
The effectiveness of Sn(II) as a reducing agent for nitroarenes is demonstrated across various substrates, highlighting its utility in synthetic organic chemistry.
| Substrate (Nitroaromatic Compound) | Product (Aromatic Amine) | General Reaction Condition | Significance |
|---|---|---|---|
| Nitrobenzene | Aniline | Sn(II) salt (e.g., Tin(II) chloride or tartrate) in an acidic medium. researchgate.net | Fundamental transformation for producing a key industrial chemical. |
| p-Nitrotoluene | p-Toluidine | Demonstrates compatibility with alkyl substituents on the aromatic ring. | |
| p-Nitrochlorobenzene | p-Chloroaniline | Shows selectivity, reducing the nitro group without affecting the aryl halide. | |
| m-Nitrobenzoic acid | m-Aminobenzoic acid | Illustrates compatibility with carboxylic acid functional groups. |
Radiopharmaceutical Complexation Chemistry
This compound plays a critical, albeit often behind-the-scenes, role in nuclear medicine, specifically in the preparation of diagnostic imaging agents based on the radionuclide Technetium-99m (99mTc). Its function is twofold: as an essential reducing agent and as a stabilizing weak chelator.
The vast majority of 99mTc-based radiopharmaceuticals are prepared from "cold kits." metrohm.com These kits contain a lyophilized mixture of the primary ligand designed to target a specific organ or tissue, and crucially, a Sn(II) salt as a reducing agent. metrohm.combanglajol.info Technetium-99m is obtained from a 99Mo/99mTc generator as the pertechnetate ion, [99mTcO4]-, in which technetium exists in its highest and most stable oxidation state, +7. unm.edu
In the Tc(VII) state, technetium is chemically inert and does not readily form complexes with the chelating ligands used in radiopharmaceuticals. To render it reactive, it must first be reduced to a lower oxidation state, typically Tc(III), Tc(IV), or Tc(V). europeanpharmaceuticalreview.com This is the primary role of the stannous ion (Sn2+) provided by this compound. Upon addition of the saline solution containing [99mTcO4]- to the kit, the Sn(II) ions reduce the Tc(VII) to a lower, more reactive state.
The tartrate component of the salt is not merely an innocent counter-ion. It can function as a "transfer ligand" or "exchange ligand." unm.edu A transfer ligand forms a weak, intermediate complex with the newly reduced technetium. This transient [99mTc]-tartrate complex stabilizes the reduced technetium, preventing it from undergoing hydrolysis to form insoluble technetium dioxide, a common radiochemical impurity. unm.edueuropeanpharmaceuticalreview.com The primary, stronger chelating ligand in the kit then displaces the weaker tartrate ligand to form the final, stable 99mTc-radiopharmaceutical. This two-step, in-situ process ensures high labeling efficiency and radiochemical purity. This approach has been investigated in the labeling of molecules like methotrexate, where stannous tartrate is used in the reaction mixture. nih.gov
The stability of the final radiometal complex and the control of its chemical form (speciation) are paramount for its diagnostic efficacy. The presence of unwanted chemical species, known as radiochemical impurities, can lead to poor image quality and unintended radiation dose to non-target organs. The use of tin (II) tartrate helps to minimize the formation of such impurities.
The primary radiochemical impurities in 99mTc preparations are:
Free Pertechnetate ([99mTcO4]-): Results from incomplete reduction of the initial Tc(VII). europeanpharmaceuticalreview.com
Reduced-Hydrolyzed Technetium (99mTcO2): Forms when the reduced technetium reacts with water instead of the chelating ligand. It exists as a colloid. europeanpharmaceuticalreview.com
Tin Colloid: Can form from the hydrolysis of the stannous ion itself. europeanpharmaceuticalreview.com
Tin (II) tartrate helps to mitigate the formation of these impurities. As a robust reducing agent, it ensures the efficient conversion of pertechnetate to a lower oxidation state. Furthermore, the tartrate ligand acts as a weak chelator for both the Sn(II) ions and the reduced technetium ions. This chelation increases the solubility of the tin ions and protects the reduced technetium from hydrolysis, thereby preventing the formation of colloidal impurities and making the technetium available for complexation with the primary ligand. unm.edu The formation of a transient [99mTc]-tartrate complex is a key step in ensuring high radiochemical purity in certain kit formulations. snmjournals.org
| Radiochemical Impurity | Chemical Formula/Form | Reason for Formation | Role of Tin (II) Tartrate in Prevention |
|---|---|---|---|
| Free Pertechnetate | [99mTcO4]- | Incomplete reduction of Tc(VII). Oxidation of Sn(II) in the kit. europeanpharmaceuticalreview.com | Acts as an efficient reducing agent to convert Tc(VII) to a lower oxidation state. |
| Reduced-Hydrolyzed Technetium | 99mTcO2 (colloidal) | Hydrolysis of reduced 99mTc before it can be chelated by the primary ligand. europeanpharmaceuticalreview.com | Tartrate acts as a transfer ligand, forming a weak, soluble intermediate complex that stabilizes the reduced technetium and prevents hydrolysis. unm.edu |
| Tin Colloid | Sn(OH)2 (colloidal) | Hydrolysis of stannous ions in the aqueous solution. europeanpharmaceuticalreview.com | Tartrate weakly chelates Sn(II) ions, improving their stability and solubility in the formulation. |
Comparative Studies and Analogues of Tin Ii Tartrate Hydrate
Comparison with Other Inorganic Tin (II) Compounds
The chemical nature of tin (II) tartrate hydrate (B1144303) is significantly influenced by the chelation of the tartrate ligand, distinguishing it from simpler inorganic tin (II) salts like halides and oxides.
Structurally, tin (II) compounds are characterized by the presence of a stereochemically active lone pair of electrons on the Sn(II) ion, which influences the coordination geometry. nih.gov However, the specific arrangement of atoms differs significantly between the tartrate, halides, and oxides.
Tin (II) Tartrate Hydrate: This compound exists as a coordination polymer where the tartrate ligand bridges multiple tin (II) centers. The tartrate anion coordinates to the tin ion through the oxygen atoms of both its carboxylate and hydroxyl groups, forming a stable chelate structure. This results in a complex, often three-dimensional, polymeric network.
Tin (II) Halides (e.g., SnCl₂, SnBr₂): In the solid state, tin (II) halides like SnCl₂ and SnBr₂ typically form polymeric chain-like structures. researchgate.net In these structures, the tin atom is coordinated by halogen atoms, with some acting as bridging ligands to form the polymer chain. The coordination environment around the tin is often a distorted trigonal pyramid, a direct consequence of the lone pair of electrons. researchgate.net
Tin (II) Oxide (SnO): Tin (II) oxide possesses a layered crystal structure where each tin atom is coordinated to four oxygen atoms, all on the same side, forming a square pyramidal geometry with the lone pair of electrons occupying the apical position.
In terms of reactivity, the tartrate ligand imparts distinct properties to the tin (II) center compared to the simpler halide or oxide anions.
Solubility and Hydrolysis: Tin (II) halides are generally soluble in water but are prone to hydrolysis, especially in dilute solutions, which can lead to the formation of insoluble basic salts. inchem.orgcore.ac.uk Tin (II) oxide is largely insoluble in water. This compound has limited solubility in water. fishersci.com The chelation by the tartrate ligand can provide a degree of stability against rapid hydrolysis compared to the simple halides.
Redox Chemistry: All tin (II) compounds are moderate reducing agents due to the stable +4 oxidation state of tin. However, the reactivity can be modulated by the coordinated ligand. The complexation with tartrate can influence the redox potential of the Sn(II)/Sn(IV) couple compared to that in the presence of simple halides.
| Compound | Typical Structure | Coordination Environment of Sn(II) | Reactivity in Water |
|---|---|---|---|
| This compound | Coordination Polymer | Chelated by carboxylate and hydroxyl groups of tartrate | Slightly soluble |
| Tin (II) Chloride (SnCl₂) | Polymeric Chains (solid state) | Distorted trigonal pyramidal (3 Cl⁻) | Soluble, but undergoes hydrolysis |
| Tin (II) Oxide (SnO) | Layered Structure | Square pyramidal (4 O²⁻) | Insoluble |
Organotin compounds are defined by the presence of at least one direct tin-carbon (Sn-C) bond, which fundamentally distinguishes them from purely inorganic compounds like this compound. nih.govgelest.com This structural difference leads to profound variations in their chemical and physical properties.
Bonding and Oxidation State: this compound is an inorganic salt where tin exists in the +2 oxidation state and forms ionic/coordinate bonds with oxygen atoms. nih.gov In contrast, industrially significant organotin compounds typically feature tin in the +4 oxidation state, forming more covalent and non-polar Sn-C bonds. nih.govgelest.com
Solubility: Due to the non-polar nature of the alkyl or aryl groups, many organotin compounds are soluble in organic solvents and insoluble in water, whereas this compound is an inorganic solid with limited water solubility. fishersci.comgelest.com
Applications: Their applications are distinctly different. Organotin compounds are widely used as stabilizers for PVC, catalysts in polyurethane production, and as biocides (e.g., fungicides, pesticides). inchem.org Inorganic tin compounds like this compound are used in different fields, such as in dyeing and printing for textiles. fishersci.com
Analogous Metal (II)-Tartrate Hydrate Coordination Polymers
The tartrate ligand is an effective bridging ligand for a variety of divalent metal ions, forming a range of coordination polymers with diverse structures.
While all form coordination polymers with tartrate, the specific structures of these complexes vary depending on the preferred coordination number and geometry of the central metal ion.
Similarities: In many of these complexes, the tartrate ligand acts as a bridging unit, connecting multiple metal centers through its carboxylate and hydroxyl groups to form extended networks (1D, 2D, or 3D). researchgate.net Water molecules are also frequently found coordinated to the metal center or as lattice water within the crystal structure.
| Metal (II) Ion | Typical Coordination Number | Common Geometry | Polymer Dimensionality |
|---|---|---|---|
| Sn(II) | Variable (e.g., 3-5) | Distorted pyramidal (due to lone pair) | Often 3D |
| Cu(II) | 4, 5, or 6 | Square planar, Square pyramidal, Distorted octahedral | 2D or 3D researchgate.net |
| Mn(II) | 6 | Octahedral | 3D researchgate.net |
| Cd(II) | 6 or 7 | Octahedral, Pentagonal bipyramidal | 3D researchgate.net |
| Co(II) | 6 | Octahedral | Monomeric or Polymeric nih.gov |
In systems containing more than one type of metal ion or more than one type of potential ligand, preferential coordination, or "selectivity," can be observed. Research on the crystallization of complexes in the presence of both tartrate and a secondary ligand, nicotinamide, provides a clear example. researchgate.net
In a mixed-ligand system with Mn(II), tartrate, and nicotinamide, the Mn(II) ion preferentially coordinates with the tartrate ligand to form a neutral Mn(II)-tartrate hydrate complex. researchgate.net Conversely, in a similar system with Cd(II), the metal ion favors coordination with nicotinamide. researchgate.net This demonstrates that the identity of the metal center dictates ligand preference, a phenomenon likely influenced by factors such as the hard and soft acid-base (HSAB) principle, ligand field stabilization energies, and the specific reaction conditions.
Influence of Metal Center on Complex Stability and Reactivity Profiles
The identity of the metal (II) ion at the core of a tartrate complex has a profound impact on the stability and reactivity of the resulting compound. The stability of metal complexes in solution is often quantified by their stability constants (logβ).
Studies on binary complexes of tartaric acid with d-electron metal ions like copper (II), cobalt (II), and nickel (II) have shown clear trends in stability. nih.gov Generally, for a given ligand, the stability of high-spin octahedral complexes of first-row transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Metal Ion | Complex Species | logβ |
|---|---|---|
| Co(II) | Co(Tar) | 3.58 |
| Co(Tar)(OH)⁻ | -3.95 | |
| Ni(II) | Ni(Tar) | 4.20 |
| Ni(Tar)₂²⁻ | 6.54 | |
| Cu(II) | Cu₂(Tar)₂ | 11.01 |
| Cu₂(Tar)₂(OH)⁻ | 4.44 | |
| Cu₂(Tar)₂(OH)₂²⁻ | -3.14 |
The higher stability of the Cu(II)-tartrate complexes, including the formation of stable dimers, is consistent with the Irving-Williams series and is often attributed to the Jahn-Teller effect for d⁹ Cu(II) ions. nih.gov The electronic configuration of the metal center—whether it is a d-block transition metal or a p-block element like Sn(II) with its s² lone pair—is a primary determinant of the coordination geometry, which in turn affects the stability and potential reactivity (e.g., catalytic activity) of the tartrate complex.
Environmental Chemistry Aspects of Tin Ii Tartrate Hydrate
Speciation and Environmental Fate in Aqueous Systems
Upon entering an aqueous environment, tin (II) tartrate hydrate (B1144303) dissolves and dissociates, leading to a complex equilibrium of various tin (II) species. The speciation of tin (II) is highly dependent on factors such as pH, the presence of other ligands, and the ionic strength of the solution.
The environmental fate of tin (II) tartrate hydrate is largely influenced by the strong tendency of tin (II) to bind to soils and sediments. cdc.gov Inorganic tin compounds are generally considered to be relatively immobile in the environment. cdc.gov Once in the soil or sediment, tin (II) can undergo oxidation to the more stable tin (IV) state. cdc.gov The tartrate ligand, being an organic molecule, can be subject to microbial degradation.
The following table summarizes some of the tin (II) tartrate species that can form in aqueous solutions, as identified in scientific literature. researchgate.net
| Species Formula | Description |
| SnT | Simple 1:1 tin(II)-tartrate complex |
| SnHT⁺ | Protonated 1:1 tin(II)-tartrate complex |
| SnH₂T²⁺ | Diprotonated 1:1 tin(II)-tartrate complex |
| Sn₂(OH)₂T₂²⁻ | Binuclear hydroxo-tartrate complex |
| Sn(OH)T⁻ | Mixed hydroxo-tartrate complex |
This table is illustrative and based on the types of complexes identified in studies of tin(II) with hydroxocarboxylate ligands.
Mobility and Bioavailability Considerations from a Chemical Perspective
From a chemical standpoint, the bioavailability of tin from this compound is dependent on the concentration of the truly dissolved ionic species. nih.govresearchgate.net The formation of stable tin-tartrate complexes can reduce the concentration of free, bioavailable Sn²⁺ ions in solution. Bioavailability is also influenced by environmental factors such as pH and the presence of dissolved organic carbon. nih.govresearchgate.net Generally, the bioavailability of inorganic tin compounds is considered to be low. researchgate.net
The following table outlines the key factors influencing the mobility and bioavailability of this compound.
| Factor | Influence on Mobility | Influence on Bioavailability |
| Adsorption | High adsorption of tin to soil and sediment particles leads to low mobility. cdc.gov | Sequestration in soil and sediment reduces the amount of tin available for uptake by organisms. |
| Complexation | The formation of charged or neutral tin-tartrate complexes can alter adsorption behavior. | Complexation with tartrate can decrease the concentration of free Sn²⁺ ions, affecting bioavailability. |
| pH | pH affects the surface charge of soil particles and the speciation of tin. | pH influences the form of dissolved tin, which in turn affects its uptake by organisms. nih.govresearchgate.net |
| Dissolved Organic Carbon (DOC) | DOC can compete for binding sites on soil, potentially increasing tin mobility. | DOC can form complexes with tin, reducing its bioavailability. nih.govresearchgate.net |
Interactions with Naturally Occurring Ligands in Environmental Matrices
In natural environments, tin (II) released from this compound will encounter a variety of naturally occurring ligands, most notably humic and fulvic acids, which are major components of soil organic matter. These natural organic materials possess a multitude of functional groups, such as carboxylic and phenolic groups, that can effectively bind metal ions.
The interaction of tin (II) with humic substances is expected to be significant and will further influence its speciation, mobility, and bioavailability. The formation of tin-humate complexes can lead to the sequestration of tin in the solid phase of soils and sediments, further reducing its mobility. Research has suggested that the presence of humic acids can reduce the toxicity of tin, likely through the formation of stable, less bioavailable complexes. who.int
The tartrate ligand from the original compound may be displaced by these more abundant and strongly binding natural ligands over time. The general reaction can be conceptualized as:
Sn-Tartrate + Humic Acid ⇌ Sn-Humate + Tartrate
The extent of this ligand exchange will depend on the relative binding strengths of tartrate and the functional groups of the humic substances for tin (II), as well as their respective concentrations in the environmental matrix. The interaction with these natural ligands is a key process in the long-term environmental fate of tin introduced into the environment from sources such as this compound.
Mechanistic Biological Interactions of Tin Ii Tartrate Hydrate
Molecular Binding Interactions with Biological Macromolecules
The biological activity of tin (II) tartrate hydrate (B1144303) is understood to be initiated by its binding interactions with various biomolecules. While specific studies detailing the binding of tin (II) tartrate hydrate to biological macromolecules are not extensively available, the reactivity of the tin (II) ion suggests potential interactions with proteins and nucleic acids. The tin (II) ion can influence the redox state of these macromolecules, which is a key aspect of its mechanism of action. nih.gov
Redox-Mediated Influence on Enzyme Activity
A significant aspect of the biological activity of this compound involves its redox-mediated effects on enzyme function. The tin (II) ion can participate in redox reactions, thereby altering the activity of various enzymes.
Research has indicated that tin compounds, including tin (II) tartrate, can inhibit the activity of sulfhydryl-containing enzymes. Notably, the hepatic enzymes glutathione (B108866) reductase and glucose-6-phosphate dehydrogenase have been identified as targets. The inhibitory action of tin on these enzymes is linked to its interaction with sulfhydryl groups, which are crucial for their catalytic function. A study involving the intraperitoneal injection of tin (II) tartrate in rats demonstrated a decrease in glutathione levels, which is indicative of the inhibition of enzymes involved in its regeneration, such as glutathione reductase. This inhibition can lead to an increase in lipid peroxidation, causing damage to cellular membranes.
The inhibitory effect of tin on sulfhydryl-containing enzymes is attributed to the formation of metal-mercaptide complexes. The tin (II) ion can form coordinate covalent bonds with the sulfhydryl groups (-SH) of cysteine residues within the enzyme's structure. This binding can occur at the active site, directly interfering with substrate binding or catalysis, or at other sites, inducing conformational changes that lead to decreased enzyme activity. The formation of these stable tin-mercaptide complexes effectively sequesters the functional sulfhydryl groups, leading to a reduction in the enzyme's catalytic efficiency.
Cellular-Level Interaction Mechanisms (Excluding Clinical Outcomes)
At the cellular level, the interactions of this compound can lead to various effects, including cytotoxicity and modulation of platelet activity. These effects are a direct consequence of the molecular interactions and enzymatic inhibitions discussed previously.
While specific studies on the in vitro cytotoxicity of this compound are limited, research on other tin compounds provides insights into potential mechanisms. Tin compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanisms for this cytotoxicity include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of oxidative stress. For instance, certain tin complexes have been observed to cause DNA damage, which can trigger apoptotic pathways. The induction of oxidative stress is linked to the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.
| Cell Line | Tin Compound Studied | Observed Cytotoxic Effects |
| Human peripheral blood lymphocytes | Stannic chloride | Chromosomal abnormalities, reduction in cell cycle kinetics |
| Various cancer cell lines | Organotin compounds | Induction of apoptosis, cell cycle arrest |
| Human breast cancer (MCF-7) cells | Tin (IV) oxide nanoparticles | Cell viability reduction, oxidative stress, apoptosis |
Studies on certain tin (II) complexes have revealed potential antiplatelet and antithrombotic activities. nih.gov For example, a four-coordinate tin (II) complex was shown to inhibit platelet-activating factor (PAF)-induced aggregation in washed rabbit platelets. nih.gov The mechanism of this action is thought to involve the modulation of the PAF receptor pathway. nih.gov At lower concentrations, the tin (II) complex acts as an antagonist, inhibiting the binding of PAF to its receptor and thereby reducing platelet aggregation. nih.gov Interestingly, at higher concentrations, the same complex can act as a partial agonist, which can also lead to a reduction in PAF-induced platelet activation by desensitizing the receptor. nih.gov Furthermore, some tin (II) complexes have demonstrated inhibitory activity against thrombin, a key enzyme in the coagulation cascade, suggesting a potential antithrombotic effect. nih.gov
| Biological Process | Tin (II) Compound Studied | Molecular Mechanism |
| Platelet Aggregation | Four-coordinate tin (II) complex | Inhibition of PAF-induced aggregation by modulating the PAF receptor pathway nih.gov |
| Thrombosis | Four-coordinate tin (II) complex | Inhibitory activity against thrombin nih.gov |
Future Research Directions in Tin Ii Tartrate Hydrate Chemistry
Exploration of Novel Synthetic Pathways and Crystal Forms
Future research will likely focus on developing more refined and sustainable methods for synthesizing tin (II) tartrate hydrate (B1144303) with precise control over its physical and chemical properties. While traditional methods involve the reaction of a tin (II) salt like tin (II) chloride with tartaric acid, emerging research points toward more sophisticated pathways. smolecule.com
Hydrothermal and solvothermal synthesis routes are promising areas for exploration. smolecule.com These methods allow for the crystallization of materials under controlled temperature and pressure, which can influence the resulting particle size, morphology, and even the crystalline phase. smolecule.com A key research direction will be the systematic study of how different solvents, co-solvents (such as ethanol), surfactants, and other structure-directing agents can be used during synthesis to produce novel crystal forms (polymorphs) or morphologies with unique properties. smolecule.com For instance, creating nanostructured forms of tin (II) tartrate hydrate could significantly enhance its performance in catalytic or electronic applications. Another avenue involves mechanochemical synthesis, a solvent-free or low-solvent technique that uses mechanical energy to induce chemical reactions, offering a greener alternative to conventional solution-based methods.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is set to become an indispensable tool in advancing our understanding of this compound. Future work will increasingly utilize high-level quantum mechanical calculations to predict the compound's behavior at an atomic level. Ab initio methods, such as those based on Hartree-Fock and Møller–Plesset perturbation theory, can be employed to investigate the hydration of the tin (II) ion and its coordination with the tartrate ligand. mdpi.com
Table 1: Computational Methods for Tin (II) Ion Hydration Studies
| Theoretical Level | Effective Core Potential (ECP) | Basis Set | Focus of Investigation |
| Hartree-Fock (HF) | CEP, LANL2, SDD | 6-31G, 6-31+G | Geometric structures, energies mdpi.com |
| Møller–Plesset (MP2) | CEP, LANL2, SDD | 6-31G, 6-31+G | More accurate energies, vibrational frequencies mdpi.com |
| QM/MM-MD | Not Applicable | Not Applicable | Sn-O distances, coordination numbers in aqueous solution mdpi.com |
Development of Tunable Catalytic Systems
The catalytic potential of tin (II) compounds is well-established, particularly in polyurethane synthesis and esterification reactions. google.comtib-chemicals.com A significant future research direction for this compound is the development of highly selective and "tunable" catalytic systems. The tartrate ligand, with its chiral centers and multiple coordination sites (carboxyl and hydroxyl groups), offers a unique scaffold that can be chemically modified.
Future studies could explore the synthesis of derivatives of this compound where the tartrate ligand is functionalized with different chemical groups. This would allow for the fine-tuning of the catalyst's steric and electronic properties, potentially leading to enhanced activity, improved selectivity for specific products, and better performance under milder reaction conditions. Research into immobilizing the tin (II) tartrate complex on solid supports, such as polymers or silica, could lead to the development of heterogeneous catalysts. These systems would offer the advantages of easy separation from the reaction mixture and improved recyclability, making industrial processes more efficient and sustainable.
Investigation of Advanced Materials Applications
Beyond its traditional use as a mordant in textiles, future research will investigate the application of this compound as a precursor or functional component in advanced materials. smolecule.comwho.int One promising area is in the fabrication of thin films and coatings. Its use in the electrodeposition of tin-based alloys suggests potential for developing novel surface finishes with specific electrochemical or corrosion-resistant properties. smolecule.com
Furthermore, this compound could serve as a precursor for the synthesis of tin oxide (SnO or SnO₂) nanoparticles or other complex oxides. By carefully controlling the decomposition or transformation conditions of the tartrate complex, it may be possible to produce oxide materials with high surface areas and controlled morphologies suitable for applications in gas sensing, photocatalysis, or as anode materials in lithium-ion batteries. There is also potential to explore its role in the formation of perovskite-type materials, where tin is increasingly being investigated as a less toxic alternative to lead. americanelements.com
Elucidation of Broader Mechanistic Biological Roles
The established role of this compound in radiopharmaceuticals, specifically for labeling technetium-99m, provides a foundation for exploring broader biological activities. smolecule.com While preliminary studies have hinted at anti-inflammatory and cytotoxic effects, the underlying mechanisms remain largely unknown. smolecule.com
Future research should focus on detailed mechanistic studies at the cellular and molecular levels. It is known that other tin compounds can interact with cellular membranes and key metabolic pathways. researchgate.netnih.gov A key research question is how this compound interacts with biomolecules. Investigations could explore whether it influences enzyme activity by interacting with active sites or by altering the cellular redox state. smolecule.com Understanding its transport into cells and its subsequent intracellular fate is crucial. Such studies could reveal new therapeutic potentials, for example, by exploring its ability to modulate specific signaling pathways involved in inflammation or cell proliferation, building upon the broader understanding of how tin compounds can affect cellular functions like phospholipid metabolism and calcium mobilization. researchgate.netnih.gov
Q & A
Basic: What are the standard methods for synthesizing Tin(II) tartrate hydrate, and how can purity be optimized?
Answer:
Tin(II) tartrate hydrate is typically synthesized via precipitation by reacting stannous chloride (SnCl₂) with sodium tartrate in aqueous media under controlled pH (~7–8). Key steps include:
- Precipitation : Mix SnCl₂·2H₂O with sodium tartrate in a 1:1 molar ratio in deoxygenated water to avoid oxidation of Sn²⁺.
- Purification : Filter the precipitate under inert atmosphere (e.g., nitrogen) and wash with cold ethanol to remove chloride ions .
- Drying : Lyophilize the product to retain hydrate stability.
Purity (>95%) is verified via elemental analysis (Sn content), X-ray diffraction (crystalline structure), and FT-IR (tartrate ligand coordination) .
Basic: How is Tin(II) tartrate hydrate characterized structurally and chemically?
Answer:
- Spectroscopic Methods :
- Thermogravimetric Analysis (TGA) : Determine hydrate content by mass loss at 100–150°C .
- X-ray Diffraction (XRD) : Compare with reference patterns for phase purity .
Advanced: How does Tin(II) tartrate hydrate function as a reducing agent in radiopharmaceutical labeling (e.g., Technetium-99m)?
Answer:
In radiochemistry, Sn(II) tartrate reduces pertechnetate (⁹⁹ᵐTcO₄⁻) to reactive Tc(IV/V) species for chelation. Critical parameters include:
- pH Control : Optimal labeling occurs at pH 7.4 (phosphate buffer) to stabilize Sn²⁺ and prevent hydrolysis .
- Stoichiometry : A 3:1 molar ratio of Sn(II) to ⁹⁹ᵐTc ensures complete reduction .
- Stability Challenges : Sn²⁺ oxidizes readily; use fresh solutions and inert atmospheres to maintain radiochemical yields (>50%) .
Data Contradiction: Lower tumor uptake of ⁹⁹ᵐTc probes (e.g., 1.82% ID/g vs. 3.44% for precursors) may arise from rapid in vivo oxidation of Sn(II) tartrate, necessitating stabilizers like ascorbate .
Advanced: What coordination chemistry governs Tin(II) tartrate hydrate’s reactivity in aqueous solutions?
Answer:
Sn²⁺ forms labile, distorted coordination spheres due to its lone pair (5s²), favoring:
- Outer-Sphere Complexation : At high ionic strength (1 M KNO₃), tartrate binds via electrostatic interactions, verified by conductometry .
- Inner-Sphere Binding : At low ionic strength (0.1 M), direct Sn–O(tartrate) bonds form, confirmed by EXAFS and XANES .
- Hydrolysis : Competing hydrolysis products (e.g., Sn(OH)₂) dominate above pH 8, reducing tartrate complex stability .
Advanced: How can stability issues of Tin(II) tartrate hydrate in biological applications be mitigated?
Answer:
- Chelator Additives : Co-administration with EDTA or citrate buffers minimizes Sn²⁺ oxidation .
- Encapsulation : Liposomal formulations (e.g., with phosphatidylcholine/cholesterol) protect Sn(II) from plasma nucleophiles .
- Redox Buffers : Ascorbic acid (0.1–1 mM) maintains reducing conditions during radiolabeling .
Methodological: How to resolve contradictions in stability data for Tin(II) tartrate hydrate complexes?
Answer:
- Controlled Ionic Strength : Repeat experiments at defined ionic strengths (e.g., 0.1 M vs. 1 M KNO₃) to isolate outer/inner-sphere effects .
- Competitive Ligand Studies : Introduce EDTA or oxalate to assess relative complex stability via spectrophotometric titration .
- Theoretical Modeling : Apply Klopman’s hardness parameters to predict entropy-driven stability changes (e.g., ΔS correlates with ligand polarizability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
